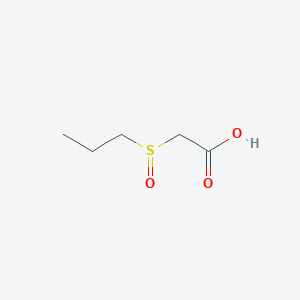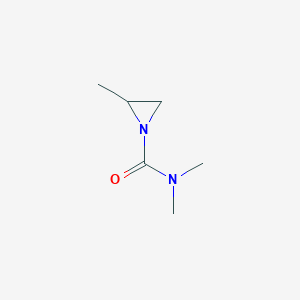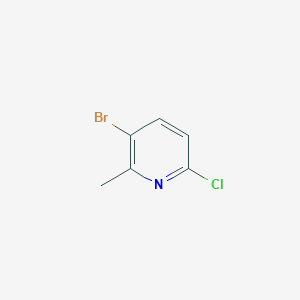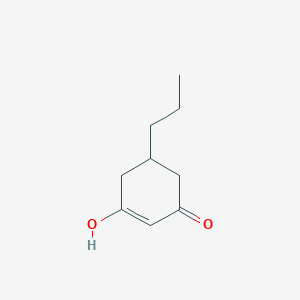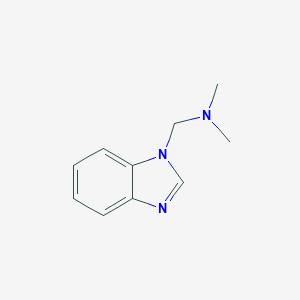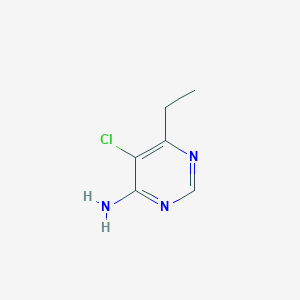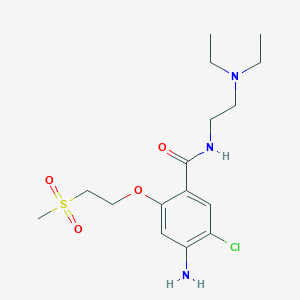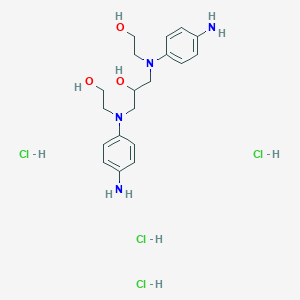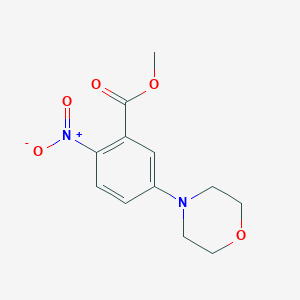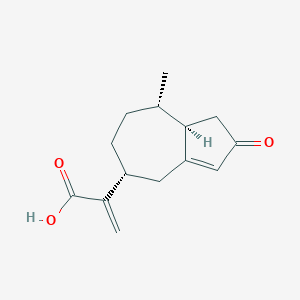
9-Deoxo-12-deoxy-9,12-epoxyerythromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Deoxo-12-deoxy-9,12-epoxyerythromycin, also known as Erythromycin A enol ether, is a macrolide antibiotic that is derived from the bacterium Saccharopolyspora erythraea. This antibiotic is widely used in clinical practice due to its broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and some atypical pathogens.
作用機序
The mechanism of action of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin is similar to other macrolide antibiotics. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds and inhibiting protein synthesis. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, 9-Deoxo-12-deoxy-9,12-epoxyerythromycin has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and may be useful in the treatment of inflammatory conditions. Additionally, this antibiotic has been shown to have immunomodulatory effects, including the modulation of T cell responses and the inhibition of nitric oxide production.
実験室実験の利点と制限
One advantage of using 9-Deoxo-12-deoxy-9,12-epoxyerythromycin in lab experiments is its broad-spectrum antimicrobial activity, making it useful for studying the effects of antibiotics on various bacterial pathogens. Additionally, its anti-inflammatory properties make it useful for studying the mechanisms of inflammation and potential treatments for inflammatory conditions. One limitation of using this antibiotic in lab experiments is its potential toxicity to mammalian cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 9-Deoxo-12-deoxy-9,12-epoxyerythromycin. One direction is the development of new derivatives with improved potency and reduced toxicity. Additionally, further studies are needed to fully understand the immunomodulatory effects of this antibiotic and its potential use in the treatment of inflammatory conditions. Finally, research is needed to explore the potential use of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin in combination with other antibiotics to improve treatment outcomes and reduce the development of antibiotic resistance.
合成法
The synthesis of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin involves the chemical modification of erythromycin A. The synthesis method includes the introduction of a double bond at C6-C7, followed by the oxidation of the C12 hydroxyl group to a ketone, and finally, the reduction of the ketone to an enol ether. This synthesis method yields a product that is structurally similar to erythromycin A but with improved stability and potency.
科学的研究の応用
9-Deoxo-12-deoxy-9,12-epoxyerythromycin has been extensively studied for its antimicrobial activity against various bacterial pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Legionella pneumophila. Additionally, this antibiotic has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.
特性
CAS番号 |
134108-11-5 |
|---|---|
製品名 |
9-Deoxo-12-deoxy-9,12-epoxyerythromycin |
分子式 |
C37H65NO12 |
分子量 |
715.9 g/mol |
IUPAC名 |
(1R,2R,5R,6S,7S,8R,11R,12S,13S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28+,29+,31+,32-,34+,35?,36-,37-/m1/s1 |
InChIキー |
SLHPXIYHGWPYGO-IKACPNRHSA-N |
異性体SMILES |
CC[C@@H]1[C@@]2(C(=O)[C@H]([C@@H](O2)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |
SMILES |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
正規SMILES |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
同義語 |
9-deoxo-12-deoxy-9,12-epoxyerythromycin A 69328 A-69328 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



